Sulfonic Acid Group Acidity: Pyridine-Ring vs. Benzene-Ring Sulfonation Shifts pKa by Over 5.5 Units
The sulfonic acid group attached to the electron-deficient pyridine ring (position 2) in 8-hydroxyquinoline-2-sulfonic acid exhibits a computationally predicted pKa of −1.86 ± 0.40, indicating near-complete dissociation even at very low pH . In contrast, the sulfonic acid group on the electron-rich benzene ring (position 5) of 8-hydroxyquinoline-5-sulfonic acid (HQS) has an experimentally measured pK₁ of 4.092 at 25 °C . The 2,3-disulfonic acid derivative, bearing two pyridine-ring sulfonic acid groups, is expected to exhibit sulfonic acid pKa values in the strongly negative range (class-level inference based on the 2-sulfonic acid precedent), meaning all sulfonic acid moieties remain fully deprotonated across the entire pH range relevant to biological assays (pH 2–9). This contrasts sharply with HQS, where the sulfonic acid group transitions from protonated to deprotonated between pH 3 and 5, altering the ligand's net charge and metal-binding speciation in this physiologically critical pH window.
(predicted −1.86 vs. HQS pK₁ 4.092)
| Evidence Dimension | Sulfonic acid group acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ≈ −1.86 ± 0.40 for the 2-sulfonic acid moiety; 2,3-disulfonic acid expected to exhibit comparably low or lower pKa values for both pyridine-ring sulfonic acid groups (class-level inference: no direct experimental data available for the 2,3-disulfonic acid) |
| Comparator Or Baseline | 8-Hydroxyquinoline-5-sulfonic acid (HQS): pK₁ = 4.092 (25 °C, experimental, potentiometric titration) |
| Quantified Difference | ΔpKa ≈ 5.95 units (between HQS pK₁ 4.092 and predicted 2-sulfonic acid pKa −1.86) |
| Conditions | Predicted pKa for 2-sulfonic acid computed via DFT/acdlabs method (25 °C, aqueous). HQS pKa values measured potentiometrically in aqueous solution at 25 °C. |
Why This Matters
A ΔpKa of ~6 units means that at pH 5—a common biological assay condition—HQS exists as a mixture of protonated and deprotonated sulfonic acid species, while the 2,3-disulfonic acid is fully deprotonated and carries a higher net negative charge, directly impacting electrostatic interactions with metal ions, biomolecular targets, and chromatographic stationary phases, making the isomers non-interchangeable in any pH-dependent protocol.
